6-(2,6-Dimethoxyphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a methoxy group, a pyridyl group, and a triazolothiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazinyl-thiadiazole derivatives with pyridyl-substituted aromatic compounds in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The triazolothiadiazole moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents, leading to variations in biological activity.
Indole Derivatives: Share some structural similarities and exhibit diverse biological activities.
Myricetin Derivatives: Contain similar heterocyclic structures and are investigated for their antiviral and anticancer properties.
Uniqueness
3-METHOXY-2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and heterocyclic moieties, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C16H13N5O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5O2S/c1-22-11-4-3-5-12(23-2)13(11)15-20-21-14(18-19-16(21)24-15)10-6-8-17-9-7-10/h3-9H,1-2H3 |
InChI Key |
FBIDMNHBPHQDID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Origin of Product |
United States |
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